molecular formula C12H16FNO5S2 B2891140 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1235642-36-0

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2891140
CAS No.: 1235642-36-0
M. Wt: 337.38
InChI Key: JNTSVJVXROJSJO-UHFFFAOYSA-N
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Description

This compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was identified from previous lead optimization efforts, and it has been paired with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .


Synthesis Analysis

The compound was discovered and characterized as part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . An HTS campaign identified a new ether-based scaffold that was coupled with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl) head group to afford a new class of GIRK1/2 activators .


Chemical Reactions Analysis

The compound displays nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide has been studied in the context of quantum chemical calculations and molecular dynamics simulations. These studies are crucial for understanding the compound's adsorption and corrosion inhibition properties, particularly on iron surfaces. Such research can inform the development of materials with enhanced corrosion resistance properties (Kaya et al., 2016).

Electrophilic Fluorinating Reagent

This compound is related to novel electrophilic fluorinating reagents. Such reagents, including N-fluorobenzenesulfonimide analogs, have shown potential in improving the enantioselectivity of products in chemical reactions. This is particularly relevant in the field of organic synthesis where such reagents can aid in the development of new pharmaceuticals or agrochemicals (Yasui et al., 2011).

Synthesis and Characterization

Researchers have synthesized and characterized various derivatives of benzenesulfonamide, which includes compounds structurally related to this compound. These studies often involve a combination of spectroscopic methods and X-ray crystallography, contributing to a deeper understanding of their chemical and physical properties. This knowledge is fundamental for the application of these compounds in materials science and medicinal chemistry (Kantekin et al., 2015).

Future Directions

The discovery and characterization of this compound as a GIRK1/2 activator opens up new possibilities for the development of selective and brain-penetrant pharmacological tool compounds . This could help in understanding the role of GIRK channels as potential therapeutic targets .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO5S2/c1-19-11-3-2-10(13)6-12(11)21(17,18)14-7-9-4-5-20(15,16)8-9/h2-3,6,9,14H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTSVJVXROJSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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